Resmethrin

Description

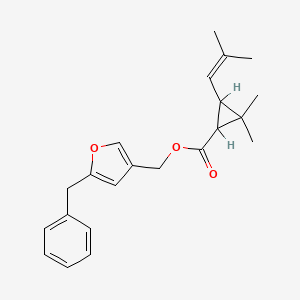

Resmethrin is a synthetic Type I pyrethroid insecticide first registered in the U.S. in 1967 . Structurally, it is an ester of chrysanthemic acid and (5-benzylfuran-3-yl)methanol, existing as a racemic mixture of four optical isomers (70% trans, 30% cis) . It is widely used in mosquito control, residential pest management, and agricultural settings due to its high insecticidal potency, which often exceeds natural pyrethrins . However, its photolability limits environmental persistence, a hallmark of first-generation pyrethroids . This compound’s acute toxicity varies significantly between isomers: (+)-cis-resmethrin is highly toxic to aquatic organisms, while (-)-isomers are less harmful .

Propriétés

IUPAC Name |

(5-benzylfuran-3-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMKTZHHVJILDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Record name | RESMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022253 | |

| Record name | Resmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Resmethrin appears as colorless crystals or waxy solid. Insoluble in water. Used as an insecticide., Colorless solid; [ICSC] Colorless or off-white to tan solid; [HSDB], COLOURLESS WAXY SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Waxy white to tan solid; colorless crystals. | |

| Record name | RESMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resmethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | RESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/884 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes at >180 °C | |

| Record name | RESMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very sol in xylene and aromatic petroleum hydrocarbons; solubility in kerosene 10%, Insol in water at 25 °C; methylene chloride at 25 °C: greater than 50% wt/wt; in acetone at 25 °C: greater than 50% wt/wt; in ethanol and isopropanol 8 and 7%, /respectively/, In water, 0.0379 mg/L at 25 °C, Solubility in water: none | |

| Record name | RESMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.958-0.968 at 20 °C, Relative density (water = 1): 0.96 | |

| Record name | RESMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000001 [mmHg], 1.13X10-8 mm Hg at 30 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Resmethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | RESMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Waxy off-white to tan solid, Colorless crystals | |

CAS No. |

10453-86-8 | |

| Record name | RESMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resmethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10453-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resmethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010453868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resmethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/884 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

56.5 °C (pure (1-RS)-trans isomer), Mp: 43-48 °C (isomeric mixture with 20-30% cis and 80-70% trans), 43-48 °C | |

| Record name | RESMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Méthodes De Préparation

Physical and Chemical Properties

This compound’s physicochemical properties influence its synthesis and purification:

| Property | Value |

|---|---|

| Melting point | 43–48°C |

| Boiling point | 180°C at 0.01 mmHg |

| Vapor pressure | 1.1 × 10$$^{-8}$$ mmHg at 30°C |

| Solubility in water | <1 mg/L at 30°C |

| Partition coefficient (log P) | 3.46 (this compound) |

These properties necessitate specialized handling during synthesis, particularly to avoid degradation in alkaline or photolytic conditions.

Synthesis of Chrysanthemic Acid

Chrysanthemic acid, the acid moiety of this compound, is synthesized via cyclopropanation of a prenyl derivative. The process involves:

Cyclopropanation Reaction

The core cyclopropane structure is formed through a [2+1] cycloaddition between a diene (e.g., 2,5-dimethyl-2,4-hexadiene) and a carbene precursor, such as diazomethane or a Simmons-Smith reagent. This reaction proceeds under controlled conditions to yield the cis- and trans-isomers of chrysanthemic acid.

Resolution of Isomers

Chromatographic techniques or fractional crystallization separate the cis- and trans-isomers. The trans-isomer is preferred for this compound synthesis due to its higher bioactivity.

Synthesis of 5-Benzyl-3-Furylmethyl Alcohol (BFA)

The alcohol component, BFA, is synthesized through a multi-step sequence:

Furylation and Benzylation

- Furan Ring Formation : 3-Furanmethanol is synthesized via acid-catalyzed cyclization of acetylated sugars or through Paal-Knorr synthesis.

- Benzylation : The furan derivative undergoes Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid (e.g., AlCl$$_3$$) to introduce the benzyl group at the 5-position.

Esterification: Coupling Chrysanthemic Acid and BFA

The final step involves esterifying chrysanthemic acid with BFA. Two primary methods are employed:

Acid-Catalyzed Fischer Esterification

Chrysanthemic acid and BFA are refluxed in an anhydrous solvent (e.g., toluene) with a catalytic amount of sulfuric acid. This method yields a racemic mixture due to the absence of stereochemical control.

Acyl Chloride Method

- Chrysanthemoyl Chloride Formation : Chrysanthemic acid is treated with thionyl chloride (SOCl$$_2$$) to form the acyl chloride.

- Nucleophilic Substitution : The acyl chloride reacts with BFA in the presence of a base (e.g., pyridine) to form this compound.

Reaction Scheme :

$$

\text{Chrysanthemic acid} + \text{SOCl}2 \rightarrow \text{Chrysanthemoyl chloride} + \text{HCl} + \text{SO}2

$$

$$

\text{Chrysanthemoyl chloride} + \text{BFA} \xrightarrow{\text{pyridine}} \text{this compound} + \text{HCl}

$$

Stereochemical Considerations and Isomer Ratios

Technical-grade this compound contains four isomers due to non-stereoselective synthesis:

| Isomer | Ratio in Technical Product | Insecticidal Activity |

|---|---|---|

| [1R,trans] | 40% | Highest |

| [1R,cis] | 10% | Moderate |

| [1S,trans] | 40% | Low |

| [1S,cis] | 10% | Negligible |

The [1R,trans]-isomer (biothis compound) accounts for most of the bioactivity, but industrial processes prioritize cost-effectiveness over enantiomeric purity.

Industrial-Scale Production and Challenges

Optimization for Yield and Purity

- Solvent Selection : Hexane or kerosene is used to dissolve intermediates, facilitating large-scale mixing.

- Photostability Additives : UV stabilizers (e.g., antioxidants) are incorporated to mitigate degradation during storage.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (206 nm) achieves a detection limit of 0.05 mg/kg, ensuring precise quantification of isomer ratios.

Gas Chromatography (GC)

GC with flame ionization detection (FID) analyzes technical-grade products, resolving isomers based on retention times.

Analyse Des Réactions Chimiques

Types of Reactions: Resmethrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form more polar metabolites.

Hydrolysis: The ester linkage in this compound can be hydrolyzed to produce chrysanthemic acid and 5-benzyl-3-furylmethanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products Formed:

Oxidation Products: Polar metabolites.

Hydrolysis Products: Chrysanthemic acid and 5-benzyl-3-furylmethanol.

Applications De Recherche Scientifique

Mosquito Control

Resmethrin is primarily employed for wide-area mosquito abatement . It is used in aerial applications to control adult mosquito populations, especially in urban settings where mosquito-borne diseases are prevalent. Approximately 50,000 pounds of this compound are utilized annually in the United States for this purpose .

Agricultural Use

In agricultural settings, this compound is applied to manage pests such as whiteflies in greenhouses. Its effectiveness against a variety of flying and crawling insects makes it a valuable tool for farmers looking to protect their crops from infestation .

Residential and Structural Pest Control

This compound is also registered for residential use, targeting common household pests. It can be applied in food handling establishments and livestock housing, ensuring that both domestic and commercial environments remain pest-free .

Ecological Studies

Research has been conducted to evaluate the impacts of this compound on non-target species. A study on monarch butterfly larvae and adults revealed insights into the ecological implications of ultra-low volume applications of this compound, highlighting its potential effects on beneficial insect populations .

Case Study 1: Efficacy in Mosquito Control

A field study assessed the effectiveness of this compound applications against Culex pipiens pipiens mosquitoes. Results indicated that aerosol applications significantly suppressed reproductive activity, demonstrating its efficacy as a mosquito control agent .

Case Study 2: Impact on Non-Target Species

In another study focusing on non-target organisms, researchers examined the effects of ultra-low volume this compound applications on monarch butterflies. The findings indicated that while this compound effectively targets pest species, it also poses risks to beneficial insects, necessitating careful consideration in its application .

Case Study 3: Residue Analysis

A comprehensive analysis was conducted to evaluate residue levels of this compound post-application in various environments. This study provided data on the persistence of this compound residues and their potential ecological impacts, reinforcing the need for monitoring and regulatory oversight .

Toxicological Profile

This compound exhibits low toxicity levels when administered through various routes. The oral LD50 values range from 690 mg/kg for mice to over 5000 mg/kg for rats, indicating a relatively safe profile for mammals at typical exposure levels . However, caution is advised as adverse effects have been noted at higher doses.

Summary of Toxicological Findings

| Species | Route of Exposure | LD50 (mg/kg) | Observations |

|---|---|---|---|

| Mouse | Oral | 690 | Moderate toxicity |

| Rat | Oral | >5000 | Low toxicity |

| Rabbit | Oral | 225 | Notable adverse effects at high doses |

| Dog | Oral | 10 (no effects) | Increased liver weights at higher doses |

Mécanisme D'action

Resmethrin exerts its insecticidal effects by interfering with the normal function of the nervous system. It acts on the nerve cell membrane to disrupt the sodium channel current, leading to delayed repolarization and paralysis of the insect. This mechanism makes this compound more toxic to insects than to mammals due to the lower body temperature of insects .

Comparaison Avec Des Composés Similaires

Structural Analogs: Phenothrin

Phenothrin, a structural derivative of resmethrin, replaces the furan ring with a phenyl group and introduces an oxygen bridge, enhancing stability but reducing insecticidal activity . Key differences include:

- Potency: this compound exhibits superior efficacy against a broader pest range compared to phenothrin .

- Synergist Response : Both compounds show negligible synergism with piperonyl butoxide (PBO), unlike natural pyrethrins .

- Isomer Activity: Biothis compound (IR, trans isomer) is more potent in certain species, whereas phenothrin’s activity depends on cis/trans configurations .

Generational Differences: Type I vs. Type II Pyrethroids

This compound belongs to the first-generation pyrethroids, which lack the α-cyano moiety present in second-generation (Type II) compounds like permethrin and deltamethrin . Comparative features:

Efficacy and Resistance Profiles

This compound’s LC₅₀ values for Culex mosquitoes (0.00082–1 μg) are comparable to permethrin and naled, but resistance ratios (RR = 2.8) suggest emerging tolerance in some populations . In contrast, sand flies (Phlebotomus spp.) exhibit high susceptibility to this compound, with toxicity exceeding DDT and malathion .

Environmental and Toxicological Risks

- Ecotoxicity : this compound is highly toxic to aquatic invertebrates (e.g., Daphnia, shrimp) at sub-ppb concentrations, with (+)-cis isomers posing the greatest risk .

Key Research Findings

- Species-Specific Susceptibility : Culex pipiens SM-S1 displays unusual susceptibility to this compound (1 μg mortality = 100%) despite high RR values in other strains .

- Synergistic Combinations : this compound + PBO (1:3 ratio) achieves LC₅₀ = 0.00082 ppm in crawfish, outperforming standalone pesticides like B. thuringiensis .

- Isomer-Specific Activity : (+)-cis-resmethrin is 10-fold more toxic to killifish than (-)-isomers, highlighting the importance of stereochemistry in risk assessments .

Activité Biologique

Resmethrin is a synthetic pyrethroid insecticide widely used for controlling various pests in agricultural and residential settings. It is a mixture of four isomers, including biothis compound and cismethrin, which exhibit varying degrees of biological activity and toxicity. This article explores the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and environmental impact.

Toxicological Effects

This compound's toxicity has been extensively studied in various animal models. The oral LD50 values indicate that this compound exhibits moderate toxicity, with values ranging from 690 mg/kg in mice to over 5000 mg/kg in rats . Biothis compound, one of its isomers, shows an even lower LD50 of 225 mg/kg in rabbits . Notably, cismethrin has demonstrated significant neurotoxicity, with an LD50 of 0.6 mg/kg in mice, highlighting the potential risks associated with exposure to specific isomers .

Case Study: Fatal Neurotoxicity in a Child

A notable case reported fatal neurotoxicity following this compound poisoning in a child. The patient developed severe neurological symptoms, including brain stem herniation, leading to brain death after 77 hours post-exposure. This case underscores the critical need for awareness regarding the potential dangers of this compound exposure, particularly in vulnerable populations like children .

Metabolism and Kinetics

This compound undergoes rapid metabolism in the body. In studies involving rats administered with radiolabeled this compound, approximately 36% was excreted in urine and 64% in feces within three weeks . Major metabolic pathways include ester cleavage and oxidation at various positions on the molecule, leading to the formation of less toxic metabolites . The elimination half-life of this compound when applied to surfaces exposed to sunlight ranges from 20 to 90 minutes, indicating its rapid degradation under environmental conditions .

Environmental Impact

This compound is classified as highly toxic to aquatic organisms, particularly invertebrates like shrimp and water fleas. However, it is considered low to moderately toxic to birds and does not accumulate significantly in plants or mammals . Its rapid breakdown upon exposure to sunlight minimizes long-term environmental risks.

Table: Summary of Toxicity Data for this compound Isomers

| Isomer | Oral LD50 (mg/kg) | Toxicological Effects |

|---|---|---|

| This compound | 690 (mouse) | Moderate toxicity |

| Biothis compound | 225 (rabbit) | Moderate toxicity |

| Cismethrin | 0.6 (mouse) | High neurotoxicity |

Long-term Studies

Long-term studies have shown mixed results regarding carcinogenicity. While some studies indicated an increase in liver tumors among female rats fed this compound over two years, others found no conclusive evidence linking this compound to cancer development . The U.S. EPA classifies it as "likely to be carcinogenic," emphasizing the need for caution in its use.

Q & A

Q. What are the critical safety protocols for handling resmethrin in laboratory settings?

this compound requires strict adherence to safety guidelines due to its acute toxicity (GHS07 classification) and potential health risks (H302: harmful if swallowed). Researchers must:

- Use personal protective equipment (PPE) including gloves and lab coats.

- Avoid inhalation and skin contact; ensure adequate ventilation.

- Follow emergency procedures such as immediate rinsing of affected areas and contacting poison control if ingested .

- Store separately from food, beverages, and feed to prevent contamination .

Q. How can researchers ensure purity and accurate characterization of this compound in experimental preparations?

- Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to verify chemical purity.

- For new synthetic batches, provide spectral data (e.g., NMR, IR) and elemental analysis to confirm molecular structure and purity ≥95% .

- Cross-reference with established databases (e.g., CAS 10453-86-8) and peer-reviewed synthesis protocols .

Q. What standardized bioassay methods are recommended for evaluating this compound’s insecticidal efficacy?

-

Follow Abbott’s formula (1925) to calculate percent control:

where = survival rate in untreated controls and = survival rate in treated samples .

-

Use probit analysis to determine LC50/LC90 values and assess resistance ratios in target insect populations .

Advanced Research Questions

Q. How can conflicting data on this compound resistance mechanisms in mosquito populations be resolved?

- Conduct synergism bioassays with metabolic inhibitors (e.g., piperonyl butoxide for cytochrome P450s) to identify detoxification pathways.

- Compare esterase activity levels between resistant and susceptible strains via spectrophotometric assays (e.g., α-naphthyl acetate hydrolysis) .

- Validate findings using RNA sequencing to identify overexpression of detoxification genes (e.g., CYP6AA3) .

Q. What experimental designs address this compound’s potential carcinogenicity and reproductive toxicity in non-target organisms?

- Perform chronic exposure studies in rodent models, monitoring liver enzyme induction (e.g., cytochrome P450 isoforms) and histopathological changes .

- Use the FINER framework to evaluate research feasibility:

Q. How can researchers optimize analytical methods to detect this compound degradation products in environmental samples?

- Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated this compound) for quantification.

- Validate methods using EPA guidelines for recovery rates (70–120%) and limit of detection (LOD < 0.1 ppb) .

Methodological Challenges and Solutions

Q. What statistical approaches are most robust for analyzing dose-response data in this compound bioassays?

- Apply probit or logit regression models to estimate lethal concentrations (LC values) and confidence intervals.

- Use one-way ANOVA to compare resistance frequencies across field populations, followed by Tukey’s HSD test for post-hoc analysis .

Q. How should contradictory results between in vitro and in vivo studies on this compound’s neurotoxicity be addressed?

- Replicate experiments under standardized conditions (e.g., OECD Test Guidelines 424 for neurotoxicity).

- Incorporate computational modeling (e.g., molecular docking to acetylcholine esterase) to bridge mechanistic gaps .

Data Reproducibility and Reporting

Q. What metadata is essential for ensuring reproducibility in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.